
2-(tert-Butoxy)-4-methylpyridine
Vue d'ensemble
Description
“2-(tert-Butoxy)-4-methylpyridine” is a chemical compound with the molecular weight of 151.21 . It is a clear liquid and its color ranges from colorless to slightly pale yellow .
Synthesis Analysis
Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis
The molecular structure of “2-(tert-Butoxy)-4-methylpyridine” is characterized by the presence of the Boc group attached to the nitrogen of the amino acid. This structure is crucial for its role as a protecting group, as it can be removed under specific conditions without affecting the rest of the molecule.Chemical Reactions Analysis
The tert-butoxy radicals formed from di-tert-butyl peroxide (4) or 2,2-di-tert-butylperoxybutane 18,20–23 (5) are effective at this type of hydrogen-atom abstraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(tert-Butoxy)-4-methylpyridine” are influenced by the Boc group. The protection of the amino group by the Boc moiety renders the compound more stable and less reactive towards unwanted side reactions during peptide synthesis.Applications De Recherche Scientifique
Materials Science
The compound’s potential as a precursor for atomic layer deposition (ALD) of thin films containing alkali metals is significant. These thin films are crucial for sustainable energy materials and green functional devices, such as lithium- and sodium-based battery technology .
Biological Activity Research
While specific data on 2-(tert-Butoxy)-4-methylpyridine is limited, the tert-butyl group is known to play a role in chemistry and biology. It’s involved in biosynthetic and biodegradation pathways and could be applied in biocatalytic processes . Research into the biological activity of this compound could uncover new applications in biochemistry and molecular biology.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-6-11-9(7-8)12-10(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHLMXJCENWTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718248 | |
| Record name | 2-tert-Butoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxy)-4-methylpyridine | |
CAS RN |
57883-15-5 | |
| Record name | 2-tert-Butoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



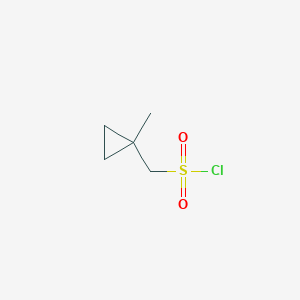
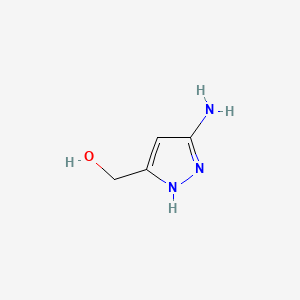
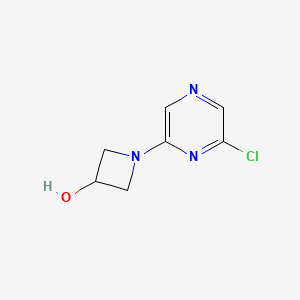

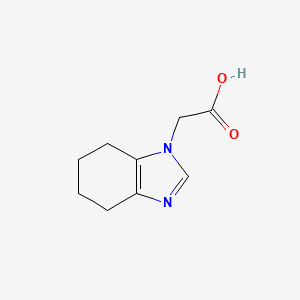

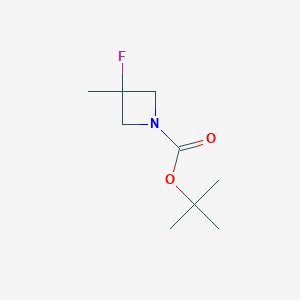
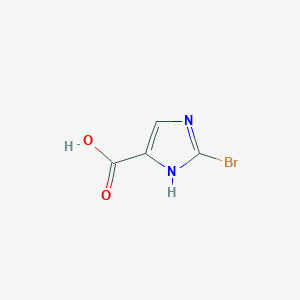
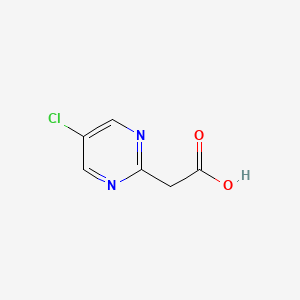

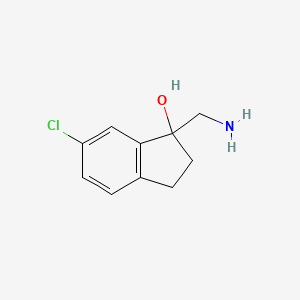
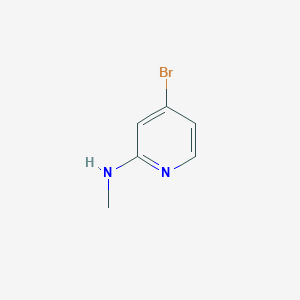
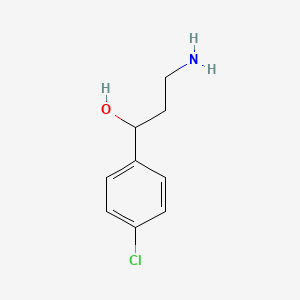
![4-Bromopyrazolo[1,5-a]pyrazine](/img/structure/B1527041.png)